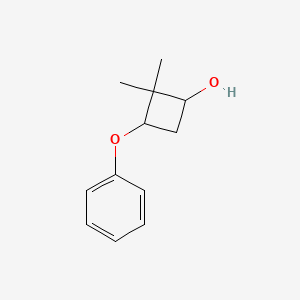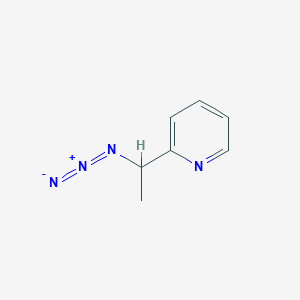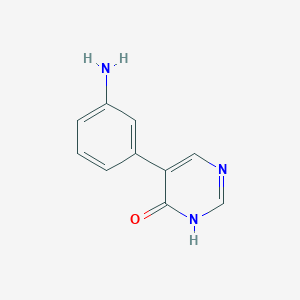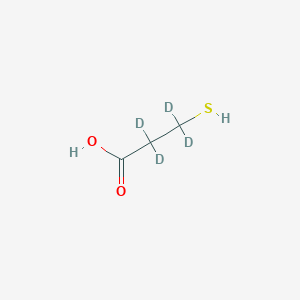
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro es un compuesto químico con la fórmula molecular C8H7FN4. Es conocido por sus aplicaciones en diversos campos de la investigación científica, incluyendo la química, la biología y la medicina. El compuesto se caracteriza por la presencia de un grupo fluoro y un anillo de triazol, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro generalmente implica la reacción de 2-fluoroanilina con azida de sodio y yoduro de cobre(I) en presencia de un solvente adecuado. La reacción procede a través de una cicloadición azida-alquino catalizada por cobre (CuAAC) para formar el anillo de triazol. El producto resultante se trata luego con ácido clorhídrico para obtener la sal dihidrocloruro.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a ampliar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados de quinona correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo fluoro puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varios derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Se investiga por su potencial como agente antimicrobiano y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro implica su interacción con dianas moleculares específicas. Se sabe que el anillo de triazol se une a iones metálicos y enzimas, inhibiendo su actividad. Esta interacción puede interrumpir varias vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-fluoro-5-(4H-1,2,4-triazol-4-yl)anilina
- 2-metil-5-(4H-1,2,4-triazol-4-yl)anilina
- 4-(1H-1,2,4-triazol-1-yl)anilina
Singularidad
2-fluoro-5-(1H-1,2,3-triazol-1-yl)anilina dihidrocloruro es único debido a la presencia de un grupo fluoro y un anillo de triazol, que confieren propiedades químicas y biológicas distintas. Su capacidad para experimentar varias reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C8H9Cl2FN4 |
|---|---|
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
2-fluoro-5-(triazol-1-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H7FN4.2ClH/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13;;/h1-5H,10H2;2*1H |
Clave InChI |
LSHGCEIIPJOICU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=CN=N2)N)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)




![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)



![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
